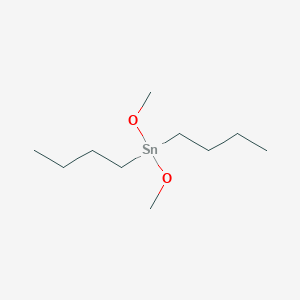

Dibutyldimethoxytin

Description

Properties

IUPAC Name |

dibutyl(dimethoxy)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.2CH3O.Sn/c2*1-3-4-2;2*1-2;/h2*1,3-4H2,2H3;2*1H3;/q;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDVQYBUEVYUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061441 | |

| Record name | Stannane, dibutyldimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Dibutyltin dimethoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13754 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1067-55-6 | |

| Record name | Dibutyltin dimethoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyldimethoxytin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyldimethoxytin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, dibutyldimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stannane, dibutyldimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyldimethoxystannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYLDIMETHOXYTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC0TV05L8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Preparation Methodologies of Dibutyldimethoxytin

Laboratory-Scale Synthesis Techniques

In a laboratory setting, dibutyldimethoxytin is typically prepared using established organic and organometallic synthesis techniques. These methods offer high purity and are suitable for research and small-scale applications.

A primary method for synthesizing this compound involves a nucleophilic substitution reaction, conceptually similar to the Williamson ether synthesis. wikipedia.orgbyjus.com In this process, a dibutyltin (B87310) dihalide, most commonly dibutyltin dichloride, is treated with a methoxide (B1231860) source. The alkoxide, sodium methoxide, acts as a potent nucleophile, displacing the halide ions from the tin center. byjus.com

The reaction proceeds via an SN2 mechanism, where the methoxide ion attacks the electrophilic tin atom, leading to the formation of this compound and a salt byproduct, such as sodium chloride. wikipedia.org The choice of a primary alkyl halide or, in this case, a reactive organotin dihalide, is crucial for the success of this type of substitution reaction. wikipedia.orglumenlearning.com The general reaction is as follows:

(CH₃(CH₂)₃)₂SnCl₂ + 2 NaOCH₃ → (CH₃(CH₂)₃)₂Sn(OCH₃)₂ + 2 NaCl

This method is widely used in laboratory synthesis due to its reliability and the ready availability of the starting materials. byjus.com

An alternative and significant route to this compound starts with dibutyltin oxide ((Bu₂SnO)n). researchgate.netoup.com Dibutyltin oxide itself is commercially available or can be prepared via the hydrolysis of dibutyltin dichloride with a base like sodium hydroxide (B78521). lookchem.comgoogle.com

The synthesis involves the direct reaction of dibutyltin oxide with methanol (B129727). researchgate.net This reaction can be catalyzed and driven to completion under specific conditions. Research has shown that dibutyltin oxide reacts with methanol to initially form a dimeric stannoxane, which exhibits catalytic activity comparable to that of this compound in certain applications, such as the synthesis of dimethyl carbonate. researchgate.net This indicates the conversion of the oxide to the alkoxide under catalytic conditions. researchgate.net

The reaction can be represented as: (Bu₂SnO)n + 2n CH₃OH ⇌ n Bu₂Sn(OCH₃)₂ + n H₂O

A key challenge in this equilibrium is the presence of water, which can hydrolyze the product back to the starting material. Therefore, strategies to remove water are often employed to drive the reaction toward the product. researchgate.netacs.org

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound.

For the nucleophilic substitution method , reaction parameters are chosen to favor the SN2 pathway. This includes the use of suitable solvents and temperature control. Typical conditions for Williamson-type syntheses involve temperatures ranging from 50-100 °C and reaction times of 1-8 hours, with solvents like acetonitrile (B52724) or N,N-dimethylformamide being effective. byjus.com

For syntheses starting from dibutyltin oxide , the removal of water is a key optimization strategy. researchgate.net The use of dehydrating agents, such as 2,2-dimethoxypropane (B42991), has been shown to be effective. researchgate.net In one study, the reaction of dibutyltin oxide with methanol in the presence of 2,2-dimethoxypropane under carbon dioxide pressure resulted in a nearly quantitative yield of the product. researchgate.net Temperature and catalyst concentration are also critical parameters that must be controlled to maximize yield and minimize the formation of byproducts. colab.ws

Below is a table summarizing typical laboratory conditions.

| Parameter | Nucleophilic Substitution | Dibutyltin Oxide Route |

| Precursor | Dibutyltin dichloride | Dibutyltin oxide |

| Reagent | Sodium methoxide | Methanol |

| Solvent | Acetonitrile, DMF | Methanol (as reagent and solvent) |

| Temperature | 50 - 100 °C | Varies, often elevated |

| Key Condition | Anhydrous conditions | Removal of water (e.g., with dehydrating agents) |

| Yield Strategy | Use of strong nucleophile | Driving equilibrium by water removal |

Industrial-Scale Production Strategies

The industrial production of this compound and other organotin compounds is driven by their use as catalysts and stabilizers in the polymer industry. bnt-chemicals.comcanada.ca

Large-scale production of organotins typically starts with elemental tin. The metal is converted into tin chlorides, such as tin tetrachloride, which serve as the primary building blocks for various organotin compounds. bnt-chemicals.com The synthesis of dibutyltin derivatives often involves the reaction of tin tetrachloride with butylating agents. The resulting dibutyltin dichloride can then be converted to dibutyltin oxide or directly to this compound. google.com

Industrial processes are optimized for efficiency, high throughput, and cost-effectiveness. This involves:

Continuous vs. Batch Processing: While laboratory syntheses are typically batch processes, industrial production may employ continuous reactors to increase output and improve consistency.

Catalyst and Reagent Recycling: To reduce costs and waste, solvents and unreacted reagents are often recovered and recycled.

Process Control: Automated systems monitor and control reaction parameters such as temperature, pressure, and reactant flow rates to ensure consistent product quality and safety.

Purification: Industrial-scale purification methods like distillation, centrifugation, and filtration are employed to achieve the required product purity. google.comgoogle.com A patented process for preparing dibutyltin oxide, a key precursor, highlights the use of surfactants to control the reaction and simplify purification, with the surfactant being recycled. google.com

The economic viability of producing this compound on an industrial scale depends on several factors:

Raw Material Costs: The price of elemental tin, butylating agents, and methanol are significant cost drivers. bnt-chemicals.com

Energy Consumption: Synthesis and purification steps, especially distillation and drying, can be energy-intensive. google.com

Process Efficiency: High reaction yields and conversion rates are crucial to minimize waste and maximize output from a given amount of raw materials. google.com

Capital Investment: The cost of building and maintaining a chemical production plant with specialized reactors and safety equipment is substantial.

Market Demand and Competition: The primary use of dibutyltin compounds is as PVC stabilizers and catalysts. canada.caeuropa.eu The price is influenced by the demand from the plastics industry and the cost of alternative materials, such as lead-based or mixed-metal stabilizers. canada.caeuropa.eu While some alternatives are less expensive, they may not offer the same performance, or they may have their own environmental concerns. canada.ca

The following table outlines key economic drivers in the production of this compound.

| Economic Factor | Description |

| Feedstock Cost | Price fluctuations of tin, butyl precursors, and methanol directly impact production cost. |

| Manufacturing Process | Efficiency of the chemical process, including yield, cycle time, and energy usage. google.com |

| Waste Management | Costs associated with treating and disposing of byproducts and waste streams. |

| Regulatory Compliance | Costs related to meeting environmental and safety regulations for organotin compounds. |

| Market Dynamics | Demand from end-use industries (e.g., PVC, silicones) and competition from alternative products. bnt-chemicals.comeuropa.eu |

Advanced Synthetic Approaches

Recent progress in organometallic chemistry has led to the development of sophisticated techniques for synthesizing organotin compounds like this compound. These methods include stereoselective pathways, adherence to green chemistry principles, and the use of highly efficient catalysts.

Stereoselective synthesis refers to chemical reactions that preferentially result in one stereoisomer over others. This is a critical field in the synthesis of chiral molecules, where the spatial arrangement of atoms is crucial for the compound's function.

As this compound is an achiral molecule, stereoselective synthesis is not directly applied to its formation. However, the principles of stereoselectivity are highly relevant in the broader context of organotin chemistry for the creation of chiral compounds. For instance, certain triorganotin compounds (RR′R″SnY) can be synthesized to be configurationally stable and, in some cases, optically stable for extended periods, which makes the study of their stereochemistry possible. acs.org

Research in the field has demonstrated the stereoselective synthesis of related organotin compounds. One notable example is the synthesis of 8-trialkylstannylmenthols. This process involves the 1,4-addition of trialkylstannyl lithium to (-)-pulegone, followed by a stereoselective reduction of the resulting ketone. psu.eduresearchgate.net This reduction, when catalyzed by a reagent prepared from borane (B79455) and (S)-valinol, yields a mixture of trialkyltin alcohols with high diastereoisomeric excess. psu.eduresearchgate.net

Table 1: Example of Stereoselective Reduction in Organotin Synthesis psu.edu

| Precursor Ketone | Catalyst System | Product (Major Diastereomer) | Diastereoisomeric Excess (d.e.) |

|---|---|---|---|

| 8-trimethylstannylmenthone | Borane/THF with (S)-valinol | 8-trimethylstannylmenthol | 68% |

| 8-tri-n-butylstannylmenthone | Borane/THF with (S)-valinol | 8-tri-n-butylstannylmenthol | 81.3% |

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. bio-conferences.org The application of these principles to the synthesis of organotin compounds like this compound is driven by the need for more environmentally benign and efficient industrial processes. uu.nl

Key green methodologies applicable to organotin synthesis include:

Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound to promote chemical reactions, offers a green alternative to conventional heating. For the synthesis of related organotin Schiff base compounds, ultrasound-assisted methods have been shown to reduce reaction times dramatically (e.g., to around 20 minutes) while providing good to excellent yields. researchgate.netrsc.org This technique can accelerate reactions and represents an eco-friendly protocol. researchgate.net

Microwave-Assisted Synthesis: Microwave heating is another non-conventional energy source that can significantly accelerate chemical reactions, often reducing reaction times from hours to minutes. scispace.com It has been successfully employed in the synthesis of various organotin(IV) complexes, providing an environmentally benign and rapid pathway. scispace.comnih.gov

Solvent-Free Catalysis: Eliminating solvents is a primary goal of green chemistry, as they often account for the majority of waste in a chemical process. bio-conferences.org A notable development is the catalytic, solvent-free benzylation and allylation of polyols using dibutyltin oxide, a direct precursor to this compound. acs.org This approach not only avoids organic solvents but also simplifies the workup procedure and, in many cases, provides yields comparable or superior to traditional protocols. acs.org

Table 2: Comparison of Green Synthesis Methodologies for Organotin Compounds

| Methodology | Key Advantages | Example Application | Reference |

|---|---|---|---|

| Ultrasound-Assisted Synthesis | Rapid reaction times (~20 min), high yields, eco-friendly. | Synthesis of fluorescent organotin Schiff compounds. | rsc.org |

| Microwave-Assisted Synthesis | Drastically reduced reaction times (hours to minutes), energy efficient. | Synthesis of organotin(IV) complexes with thio Schiff bases. | nih.gov |

| Solvent-Free Catalysis | Eliminates solvent waste, simplified workup, reduced reaction times. | Benzylation and allylation of polyols using catalytic Dibutyltin oxide. | acs.org |

Catalysts are crucial for the efficient and selective synthesis of organotin compounds. They can lower reaction temperatures, reduce side reactions, and enable new reaction pathways. The synthesis of this compound and its precursors can be achieved through several catalyst-mediated routes.

Synthesis from Dibutyltin Oxide: A common and efficient method involves the reaction of Dibutyltin oxide with an alcohol and a corresponding carbonate. A patented process describes reacting Dibutyltin oxide with methanol and dimethyl carbonate at elevated temperatures (50-200°C) and pressures (75-600 psi) to produce this compound in nearly quantitative yields. google.com Another approach uses Dibutyltin oxide and methanol under carbon dioxide pressure to yield the desired product. researchgate.net

Lewis Acid Catalysis: Organotin compounds are well-known Lewis acids, a property that stems from the tin atom's ability to expand its coordination number. rsc.org This characteristic is leveraged in many catalytic applications. gelest.com The synthesis of organotin halides, key precursors for alkoxides, can be achieved through redistribution reactions that are often facilitated by a Lewis acid catalyst. gelest.com Furthermore, highly active and air-stable organotin Lewis acid catalysts, such as organotin perfluorooctanesulfonates, have been developed for various carbon-carbon bond-forming reactions. researchgate.net

Phase-Transfer Catalysis (PTC): This method facilitates the reaction between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid) through the use of a phase-transfer agent. researchgate.net PTC has been used to prepare precursors for organotin-catalyzed reactions, such as the synthesis of (acetoxymethyl)silanes from (chloromethyl)silanes and potassium acetate. nih.gov These precursors are then treated with an organotin catalyst, like dioctyltin (B90728) oxide, to form the final products. nih.gov

Direct Synthesis with Catalysts: The direct reaction of metallic tin with an alkyl halide is an important industrial route to organotin intermediates. The selectivity of this reaction can be significantly improved with a catalyst. For instance, reacting tin with an alkyl halide in the presence of a catalytic system formed by a crown ether and potassium iodide can achieve selectivities as high as 95–99% for the dialkyltin dihalide product. researchgate.net

Table 3: Overview of Catalyst-Mediated Pathways to Dibutyltin Derivatives

| Synthetic Route | Precursors | Catalyst/Reagent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Alkoxide Formation | Dibutyltin oxide, Methanol, Dimethyl carbonate | N/A (Reagents) | 50-200°C, 75-600 psi | Dibutyltin dimethoxide | google.com |

| Alkoxide Formation | Dibutyltin oxide, Aniline, CO2 | nBu2Sn(OMe)2 (Reagent) | 5 MPa | Methyl N-phenylcarbamate | researchgate.net |

| Direct Synthesis | Metallic Tin, Alkyl Halide | Crown ether, Potassium iodide | 80–120°C | Dialkyltin dihalide | researchgate.net |

| Transesterification | (Acetoxymethyl)silanes | Dioctyltin oxide | Mild conditions | Substituted 1,4-dioxa-2,5-disilacyclohexanes | nih.gov |

Spectroscopic and Advanced Analytical Characterization of Dibutyldimethoxytin

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool in the study of organotin compounds like dibutyldimethoxytin, offering insights into its structural features and chemical environment. capes.gov.br Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Raman spectroscopy are routinely employed to characterize this compound.

NMR spectroscopy is a powerful method for determining the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms within a molecule. For this compound, NMR studies involving ¹H, ¹³C, and ¹¹⁹Sn nuclei are particularly informative.

Proton NMR (¹H NMR) is instrumental in identifying the hydrogen atoms within the this compound molecule. The chemical shifts observed in a ¹H NMR spectrum correspond to the different types of protons present. For this compound, characteristic signals are expected for the protons of the butyl groups and the methoxy (B1213986) groups. The integration of these signals provides a ratio of the number of protons in each environment, confirming the presence and relative abundance of the butyl and methoxy moieties. Furthermore, the splitting patterns of the signals (spin-spin coupling) can reveal the connectivity of the protons, aiding in the complete structural assignment. For instance, the protons on the carbon adjacent to the tin atom will exhibit coupling with the protons on the next carbon in the butyl chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (butyl) | ~0.9 |

| CH₂ (butyl) | ~1.3-1.7 |

| OCH₃ (methoxy) | ~3.6 |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's local electronic environment. For example, the carbon atoms in the butyl groups will have different chemical shifts from the carbon atoms in the methoxy groups. The electronegativity of the oxygen atom attached to the methoxy carbon causes its signal to appear at a higher chemical shift compared to the alkyl carbons of the butyl groups. libretexts.org This technique is crucial for confirming the carbon framework of the molecule.

Table 2: Typical ¹³C NMR Chemical Shift Ranges

| Carbon Environment | Chemical Shift (ppm) |

|---|---|

| R-C H₃ | 10 - 15 |

| R₂C H₂ | 16 - 25 |

| R₃C H | 25 - 35 |

| R-C H₂-O | 50 - 65 |

Data sourced from general ¹³C NMR correlation tables. libretexts.org

Tin-119 NMR (¹¹⁹Sn NMR) is a specialized technique that directly probes the tin atom, providing valuable information about its coordination number and the nature of the substituents attached to it. northwestern.edu The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the electronic environment around the tin atom. For organotin compounds, the ¹¹⁹Sn chemical shift can span a wide range, making it a powerful tool for structural elucidation. northwestern.eduhuji.ac.il In this compound, the ¹¹⁹Sn NMR spectrum would exhibit a single resonance, the chemical shift of which would be characteristic of a tetracoordinate tin atom bonded to two butyl groups and two methoxy groups. Variations in this chemical shift can indicate changes in coordination or ligand exchange in solution.

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. innovatechlabs.com When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups present. In the FTIR spectrum of this compound, characteristic absorption bands would be observed for the C-H bonds of the butyl and methoxy groups, the C-O bonds of the methoxy groups, and the Sn-C and Sn-O bonds. The presence and position of these bands provide a molecular "fingerprint" that can be used to confirm the identity and purity of the compound. capes.gov.brmdpi.com

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (alkyl) | Stretching | 2850 - 2960 |

| C-O | Stretching | 1000 - 1300 |

| Sn-C | Stretching | 500 - 600 |

| Sn-O | Stretching | 450 - 550 |

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. reddit.com It measures the inelastic scattering of monochromatic light, usually from a laser source. edinst.com The resulting Raman spectrum provides information about the vibrational, rotational, and other low-frequency modes in a molecule. For a vibrational mode to be Raman active, there must be a change in the polarizability of the molecule during the vibration. edinst.com In the case of this compound, Raman spectroscopy can provide valuable information about the vibrations of the Sn-C and Sn-O bonds, as well as the carbon backbone. The technique is particularly useful for studying symmetric vibrations, which may be weak or absent in the FTIR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is indispensable for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound, providing highly accurate mass measurements that allow for the determination of the elemental composition of the molecule. measurlabs.commsesupplies.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, enabling the calculation of the exact molecular formula. bioanalysis-zone.com

The high precision of HRMS is essential for distinguishing between compounds with very similar molecular weights. labmanager.com For this compound (C10H24O2Sn), HRMS can confirm its elemental and isotopic composition with high confidence. measurlabs.com This technique is particularly valuable in complex matrices where the presence of other components could interfere with the analysis. innovareacademics.in The enhanced resolution of HRMS also aids in elucidating fragmentation patterns, which further supports the structural confirmation of the compound. innovareacademics.in

Table 1: Theoretical and Observed Mass Data for this compound from HRMS

| Parameter | Value |

| Molecular Formula | C10H24O2Sn |

| Theoretical Monoisotopic Mass | 296.0794 u |

| Observed Mass (HRMS) | Typically within ± 5 ppm |

| Mass Accuracy | < 0.001 Da |

This table presents hypothetical yet typical data expected from an HRMS analysis of this compound, illustrating the high accuracy of the technique.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a highly effective method for the analysis of volatile and semi-volatile compounds like this compound. eag.com In GC-MS, the sample is first vaporized and separated into its components in the gas chromatograph before each component is introduced into the mass spectrometer for detection and identification. wikipedia.org

The retention time from the GC provides one level of identification, while the mass spectrometer generates a unique fragmentation pattern, or mass spectrum, for each component. etamu.edu This mass spectrum serves as a "fingerprint" for the molecule, which can be compared against spectral libraries for positive identification. nih.gov For this compound, GC-MS analysis would reveal a characteristic molecular ion peak and a series of fragment ions resulting from the cleavage of butyl and methoxy groups from the tin atom.

Table 2: Expected Fragmentation Pattern of this compound in GC-MS

| m/z Value | Ion Fragment | Description |

| 295 | [C10H23O2Sn]+ | Molecular Ion (loss of one hydrogen) |

| 239 | [C6H15O2Sn]+ | Loss of a butyl group |

| 183 | [C2H7O2Sn]+ | Loss of two butyl groups |

| 151 | [SnOCH3]+ | Tin with one methoxy group |

| 121 | [Sn]+ | Tin ion |

This table outlines the primary fragments anticipated from the electron impact ionization of this compound in a GC-MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective analytical technique used for identifying and quantifying compounds in complex mixtures. wikipedia.orgthermofisher.com It combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. eag.com This method is especially useful for the analysis of less volatile or thermally unstable compounds that are not suitable for GC-MS. mst.or.jp

In an LC-MS/MS analysis of this compound, the compound would first be separated from the sample matrix on an LC column. The separated analyte then enters the mass spectrometer, where it is ionized. eag.com In the tandem MS setup, a specific precursor ion corresponding to this compound is selected, fragmented, and the resulting product ions are detected. eag.com This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, making it ideal for trace-level quantification in environmental and biological samples. mercodia.com

Table 3: LC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Value/Setting |

| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Precursor Ion (m/z) | 297.0873 [M+H]+ |

| Product Ions (m/z) | e.g., 239, 183, 151 |

| Collision Energy | Optimized for fragmentation |

This table provides a summary of typical parameters that would be established for the selective and sensitive analysis of this compound using LC-MS/MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.comwikipedia.org It is a non-destructive method often used for the quantitative analysis of compounds in solution. sci-hub.se The absorption of light is dependent on the electronic structure of the molecule, specifically the presence of chromophores, which are parts of the molecule that absorb light. wikipedia.org

For this compound, the UV-Vis spectrum is not expected to show strong absorption in the visible region, as the compound is colorless. The primary electronic transitions would occur in the ultraviolet range. While organotin compounds themselves may not have prominent chromophores, UV-Vis spectroscopy can be useful for monitoring reactions involving this compound if other reactants or products absorb in the UV-Vis range. uu.nl The technique can also be integrated with liquid chromatography as a detector. sci-hub.se The lack of strong, characteristic absorption bands can be a limitation, making interpretation potentially challenging without other corroborating data. researchgate.net

Table 4: UV-Vis Spectroscopic Data for this compound

| Parameter | Observation |

| Wavelength Range | 200-800 nm |

| λmax (maximum absorption) | Expected in the lower UV region (e.g., < 220 nm) |

| Solvent | Typically a non-absorbing solvent like ethanol (B145695) or hexane |

This table summarizes the general expectations for the UV-Vis analysis of this compound.

Advanced Analytical Techniques for Purity and Compositional Analysis

Beyond spectroscopic identification, advanced analytical techniques are employed to verify the purity and elemental composition of this compound, ensuring it meets the required specifications for its intended applications.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. mpg.de For organometallic compounds like this compound, it is a crucial method for confirming the empirical formula. The analysis is typically performed using a combustion method, where the sample is burned at high temperatures in an oxygen-rich environment. analytik-jena.com The resulting combustion gases (CO2, H2O) are then quantitatively measured by a detector. mpg.de

The experimentally determined percentages of carbon and hydrogen are compared with the theoretically calculated values based on the molecular formula of this compound (C10H24O2Sn). A close agreement between the found and calculated values, typically within a ±0.4% tolerance, provides strong evidence for the purity and correct elemental composition of the synthesized compound. researchgate.net

Table 5: Elemental Analysis Data for this compound

| Element | Theoretical % | Found % (Typical) |

| Carbon (C) | 40.71% | 40.65% |

| Hydrogen (H) | 8.19% | 8.25% |

This interactive table displays the theoretical elemental composition of this compound alongside typical experimental results obtained from CHN analysis.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the atoms within the top 5 to 10 nanometers of a material's surface. wikipedia.orgeag.com The process involves irradiating a sample with monochromatic X-rays, which causes the emission of photoelectrons. eag.com The kinetic energy of these emitted electrons is measured, which is characteristic of the elements present and their bonding environment. eag.com

For this compound, XPS analysis provides a detailed quantification of the surface elemental composition, confirming the presence of tin (Sn), carbon (C), and oxygen (O). High-resolution scans of the core level spectra for each element offer insight into the chemical bonding. For instance, the binding energy of the Sn 3d peak can confirm the +4 oxidation state of the tin atom. Analysis of the C 1s spectrum allows for the deconvolution of signals corresponding to carbon in the butyl groups (C-C, C-H) and the methoxy groups (C-O). Similarly, the O 1s spectrum can distinguish between oxygen atoms in the methoxy groups (Sn-O-C) and any surface adventitious carbon-oxygen species. rsc.org

The technique is non-destructive and can be applied to both crystalline and amorphous samples. micro.org.au Sub-surface analysis can be achieved by coupling XPS with in-situ ion beam milling to remove outer layers. micro.org.au

Table 1: Representative XPS Data for this compound

| Element | Core Level | Typical Binding Energy (eV) | Information Provided |

| Tin | Sn 3d₅/₂ | ~486-487 | Elemental identification and oxidation state of tin. |

| Carbon | C 1s | ~284.8 (C-C, C-H), ~286.5 (C-O) | Distinguishes between alkyl and alkoxy carbons. |

| Oxygen | O 1s | ~532.5 (Sn-O) | Confirms the presence of methoxy groups. |

Note: Binding energies are approximate and can vary slightly based on instrument calibration and specific chemical environment.

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a powerful, non-destructive technique for characterizing crystalline materials. rigaku.com It provides information on the crystal structure, phase composition, and physical properties such as crystallite size. malvernpanalytical.com The technique is based on the principle of Bragg's Law (nλ = 2dsinθ), where the constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice produces a unique diffraction pattern. rigaku.compdx.edu

When analyzing a powdered sample of this compound, the resulting diffraction pattern acts as a fingerprint, which can be used for phase identification by comparison to reference databases. rigaku.com For a crystalline form of this compound, the XRD pattern would exhibit a series of sharp peaks at specific diffraction angles (2θ). The position and intensity of these peaks are directly related to the dimensions and symmetry of the unit cell. In contrast, an amorphous sample would produce a broad, featureless halo, indicating the absence of long-range atomic order. researchgate.net

Table 2: Hypothetical XRD Peak List for Crystalline this compound

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.4 | 100 |

| 17.1 | 5.2 | 85 |

| 21.5 | 4.1 | 60 |

| 25.8 | 3.4 | 70 |

| 30.2 | 2.9 | 55 |

Note: This table is illustrative. Actual peak positions and intensities depend on the specific crystalline polymorph of this compound.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. ardl.comveritaslab.com This analysis is crucial for determining the thermal stability, decomposition profile, and composition of materials. tainstruments.comalstesting.co.th

For this compound, a TGA experiment would typically involve heating the sample at a constant rate in an inert atmosphere (e.g., nitrogen) to a high temperature, often up to 1000°C. ardl.comalstesting.co.th The resulting thermogram plots the percentage of weight loss against temperature. The onset temperature of weight loss indicates the point at which the compound begins to decompose. The profile of the weight loss curve can reveal single or multiple decomposition steps, providing insights into the degradation mechanism. For instance, the initial weight loss might correspond to the cleavage of the methoxy groups, followed by the decomposition of the butyl chains at higher temperatures. The final residual mass at the end of the experiment would correspond to the inorganic residue, likely a tin oxide.

Table 3: Typical TGA Profile Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 150 - 250 | ~21% | Loss of methoxy groups |

| 250 - 400 | ~53% | Decomposition of butyl groups |

| > 400 | - | Formation of stable tin oxide residue |

Note: The temperature ranges and weight loss percentages are representative and can be influenced by factors such as heating rate and atmospheric conditions.

Hyphenated Techniques in this compound Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer enhanced analytical power for complex mixtures. nih.govijnrd.org The combination leverages the strengths of both techniques to provide comprehensive qualitative and quantitative analysis. ijprajournal.comchemijournal.com

In the context of analyzing this compound, especially in complex matrices or as part of a reaction mixture, hyphenated techniques are invaluable.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful combination for the analysis of volatile and thermally stable compounds. ijpsjournal.com Gas chromatography separates the components of a mixture based on their boiling points and affinity for the stationary phase. ijpsjournal.com The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, enabling structural identification. GC-MS can be used to identify and quantify this compound and any related organotin impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile organotin compounds, LC-MS is the preferred method. ijprajournal.com High-performance liquid chromatography (HPLC) separates the components in a liquid phase, which are then introduced into the mass spectrometer for detection and identification. ijprajournal.com This technique is highly sensitive and selective. ijprajournal.com The use of tandem mass spectrometry (LC-MS-MS) can provide even more detailed structural information through fragmentation analysis. nih.gov

Thermogravimetric Analysis-Infrared Spectroscopy (TGA-IR): This hyphenated technique couples a TGA instrument with an FTIR spectrometer. veritaslab.com As the sample is heated in the TGA, the evolved gases are transferred to the FTIR gas cell for analysis. veritaslab.com This allows for the identification of the gaseous decomposition products of this compound at different temperatures, providing a deeper understanding of its thermal degradation pathway.

Mechanistic Studies of Dibutyldimethoxytin Reactivity

Catalytic Reaction Mechanisms

Dibutyldimethoxytin is recognized for its catalytic activity in various chemical transformations, primarily in reactions involving esters and the formation of polymers. Its reactivity stems from the Lewis acidic nature of the tin center, which can coordinate with carbonyl oxygen atoms, thereby activating the carbonyl group towards nucleophilic attack. The methoxy (B1213986) groups on the tin atom can also participate directly in the reaction, particularly in initiation steps.

Transesterification is a crucial organic reaction that involves the conversion of one ester to another by exchanging the alkoxy group. masterorganicchemistry.com This process is fundamental in applications such as the production of biodiesel. novapublishers.com Organotin compounds, including this compound, are utilized as catalysts in these reactions. The general mechanism, whether under acidic or basic conditions, involves a nucleophilic attack on the ester's carbonyl carbon. masterorganicchemistry.commdpi.com In acid-catalyzed transesterification, the process begins with the protonation of the carbonyl group, followed by a nucleophilic attack from an alcohol molecule to form a tetrahedral intermediate. researchgate.net Subsequently, the original alkoxy group is eliminated, and the catalyst is regenerated. researchgate.net

The kinetics of transesterification reactions are critical for process design and optimization. scirp.org Generally, these reactions can follow different kinetic models, with many studies reporting pseudo-first-order or second-order kinetics depending on the reaction conditions. scirp.orgajol.info The rate of reaction is influenced by the concentrations of the reactants and the catalyst. youtube.comyoutube.com For catalyzed reactions where the catalyst concentration remains constant, the rate law can often be simplified. youtube.com

Thermodynamic studies of transesterification reveal important parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG*) of activation. scirp.orgmdpi.com These parameters help determine whether a reaction is spontaneous and whether it is endothermic or exothermic. researchgate.net For many transesterification processes studied, the reaction is found to be endothermic and non-spontaneous under certain conditions, requiring energy input to proceed effectively. scirp.orgresearchgate.net

| Parameter | Value | System/Conditions | Source |

| Activation Energy (Ea) | 69.33 kJ·mol⁻¹ | Cottonseed oil transesterification | scirp.org |

| Activation Energy (Ea) | 61.52 kJ·mol⁻¹ | Waste cooking sunflower oil transesterification | researchgate.net |

| Enthalpy of Activation (ΔH) | 66.62 kJ·mol⁻¹ | Cottonseed oil transesterification | scirp.org |

| Enthalpy of Activation (ΔH) | 58.75 kJ·mol⁻¹ | Waste cooking sunflower oil transesterification | researchgate.net |

| Entropy of Activation (ΔS) | 113.27 J·mol⁻¹·K⁻¹ | Cottonseed oil transesterification | scirp.org |

| Entropy of Activation (ΔS) | -0.0850 kJ·mol⁻¹·K⁻¹ | Waste cooking sunflower oil transesterification | researchgate.net |

| Gibbs Free Energy (ΔG*) | 104 J·mol⁻¹·K⁻¹ | Cottonseed oil transesterification | scirp.org |

The efficiency of a transesterification reaction is significantly affected by several operational parameters, including temperature, catalyst concentration, and the molar ratio of reactants. nih.govmdpi.com

Catalyst Concentration: The amount of catalyst used is another critical factor. Increasing the catalyst loading generally increases the reaction rate and product yield up to a certain point by providing more active sites. mdpi.commdpi.com Studies have shown that optimizing the catalyst concentration is essential for maximizing conversion. researchgate.net

Reactant Molar Ratio: The molar ratio of alcohol to oil is a key parameter. Transesterification is a reversible reaction, and using a large excess of alcohol can shift the equilibrium towards the products, thereby increasing the ester yield. biodieseleducation.org However, an excessively high ratio can complicate product separation.

Table 2: Effect of Reaction Parameters on Transesterification Yield Note: This table is a compilation of findings from different studies to show the general influence of reaction parameters.

| Parameter Varied | Range | Observation | Source |

| Temperature | 46-60°C | Yield increased with temperature, with an optimum at 60°C. | researchgate.net |

| Temperature | 80-130°C | FAME yield increased significantly up to 120°C. | mdpi.com |

| Catalyst Concentration | 4-10% | An optimum concentration of 5.51% resulted in the highest yield. | researchgate.net |

| Methanol-to-Oil Ratio | 2-10 mol/mol | A higher molar ratio generally increased conversion. An optimum of 5.77:1 was identified. | researchgate.net |

| Reaction Time | 3-9 hours | Longer reaction times favored the formation of longer-chain products. | nih.gov |

Polycondensation is a type of step-growth polymerization in which monomers react to form larger structural units while releasing smaller molecules such as water or methanol (B129727). gdckulgam.edu.inwikipedia.org The mechanism generally involves the reaction of difunctional or multifunctional monomers. wikipedia.orguomustansiriyah.edu.iq this compound can act as a catalyst in such reactions, particularly in polyesterification. youtube.comyoutube.com The kinetics of polycondensation can be complex, often following second or third-order rate laws depending on whether an external catalyst is used. youtube.comnsf.gov

In polymerization reactions catalyzed by organometallic compounds like this compound, the mechanism often involves coordination of the monomer to the metal center. hithaldia.in

Chain Initiation: The initiation step in a polymerization catalyzed by this compound can occur through the reaction of one of the methoxy groups with a monomer. researchgate.net For instance, in the ring-opening polymerization (ROP) of lactones, the initiator attacks the carbonyl group of the cyclic monomer, leading to the opening of the ring and the formation of an active species. gdckulgam.edu.in This creates a new active site at the end of the growing polymer chain. uc.edu

Chain Propagation: The propagation step involves the sequential addition of monomer units to the active end of the growing polymer chain. hithaldia.inarsdcollege.ac.in In a coordination-insertion mechanism, the monomer first coordinates to the tin center and is then inserted into the tin-alkoxide bond of the initiator or the growing chain. hithaldia.in This process repeats, leading to the elongation of the polymer chain. libretexts.org The reactivity of the functional groups is generally assumed to be independent of the chain length. wikipedia.org

Controlled polymerization methods aim to produce polymers with well-defined molecular weights, low polydispersity, and specific architectures. sigmaaldrich.comcornell.edu this compound has been used as an initiator or catalyst in controlled polymerization, particularly in the ring-opening polymerization (ROP) of lactones. researchgate.netgoogle.commdpi.com

Ring-opening polymerization is a key technique for producing biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). mdpi.comresearchgate.net The use of catalysts like this compound allows for control over the polymerization process. researchgate.netgoogle.com By carefully selecting the catalyst, initiator, and reaction conditions, it is possible to control the initiation and propagation steps, thereby preventing unwanted termination or chain transfer reactions. uc.eduvt.edu This control enables the synthesis of polymers with predetermined characteristics, which is crucial for high-performance material applications. researchgate.netus.edu.pl For example, this compound is listed as a catalyst for the ROP of α-angelica lactone to prepare macromolecular materials. google.com

Proposed Catalytic Cycles and Intermediates

A catalytic cycle is a multi-step reaction mechanism involving a catalyst which is regenerated in the process. wikipedia.org These cycles are fundamental in describing the role of catalysts in various fields of chemistry. wikipedia.org While a complete catalytic cycle for every reaction involving this compound is not always fully elucidated, mechanistic studies have proposed intermediates for specific transformations.

In the synthesis of symmetrical dialkyl carbonates from alkyl carbamates and alcohols, this compound serves as an effective catalyst. colab.ws Extensive research using NMR and IR spectroscopy indicates that tin compounds containing both an alkoxy and an isocyanato moiety bonded to the tin atom are key reaction intermediates. colab.ws The formation of these intermediates, such as dibutylisocyanatomethoxytin, is considered a crucial step in the catalytic process for carbonate synthesis. colab.ws The catalytic cycle involves the interconversion of various tin species present in the reaction mixture to form these active intermediates. colab.ws

Computational studies, like those using Density Functional Theory (DFT), help in understanding the reaction mechanisms by assessing the binding energies of reactants and identifying transition states. colab.wsresearchgate.net Such studies support the proposed catalytic cycles by providing a molecular-level understanding of the transformations. researchgate.net

The table below summarizes key proposed intermediates in catalytic reactions involving organotin compounds.

| Reaction | Catalyst/Precursor | Proposed Key Intermediates | Analytical Evidence |

| Dialkyl Carbonate Synthesis | This compound | Dibutylisocyanatomethoxytin, 1,1,3,3-tetrabutyl-1-methoxy-3-isocyanatodistannoxane | ¹¹⁹Sn NMR, ¹³C NMR, Proton NMR, FTIR, MS |

| NH₃-SCR deNOx | Cu-SSZ-13 | Copper nitrosamine (B1359907) (Cu–N(=O)–NH₂), Copper bidentate nitrate (B79036) (Cu–NO₃) | Modulation Excitation DRIFTS, DFT, ME XANES |

General Reactivity Studies

Nucleophilic and Electrophilic Pathways

The reactivity of this compound can be understood by considering its nucleophilic and electrophilic characteristics. Electrophiles are electron-deficient species that readily form covalent bonds with electron-rich nucleophiles. nih.gov In this compound, the tin atom is electron-deficient due to the electronegativity of the attached oxygen and carbon atoms, making it an electrophilic center. youtube.comyoutube.com Consequently, it is susceptible to attack by nucleophiles. youtube.com

Conversely, the oxygen atoms of the methoxy groups possess lone pairs of electrons, rendering them nucleophilic sites. youtube.com These sites can donate electrons to electrophilic species. youtube.com This dual reactivity allows this compound to participate in a variety of chemical reactions.

The electrophilic tin center can react with nucleophiles through pathways like SN2-type reactions. nih.gov The nucleophilicity of a species indicates its propensity to react with an electrophile. nih.gov For instance, in the presence of a strong nucleophile, the butyl or methoxy groups could potentially be displaced.

The table below outlines the primary reactive sites within the this compound molecule.

| Site | Character | Reason | Potential Reactions |

| Tin (Sn) Atom | Electrophilic | Electron-deficient due to bonding with electronegative oxygen and carbon atoms. | Nucleophilic attack, coordination with Lewis bases. |

| Methoxy Oxygen Atoms | Nucleophilic | Presence of lone pairs of electrons. | Coordination to electrophiles, protonation. |

Ligand Exchange Reactions

Ligand exchange, or substitution, is a fundamental reaction type for complex metal ions, where one ligand is replaced by another. chemguide.co.uk In this compound, the methoxy groups (-OCH₃) can act as ligands that can be exchanged with other incoming ligands.

These reactions are often reversible, and the position of the equilibrium can be influenced by the concentration of the reactants. chemguide.co.uk For example, using a high concentration of an incoming ligand can drive the reaction forward to favor the substituted product. chemguide.co.uk

The nature of the incoming ligand can also influence the outcome of the reaction. Factors such as ligand size and charge can determine the structure and coordination number of the final product. chemguide.co.uk For instance, replacing smaller ligands like water with larger ones like chloride ions can lead to a change in the coordination geometry around the central metal ion. chemguide.co.uk

Common examples of ligand exchange in metal complexes include the replacement of water molecules by chloride or ammonia. chemguideforcie.co.uk In the context of this compound, the methoxy groups can be exchanged with other alkoxides, carboxylates, or halides, leading to the formation of new organotin compounds with different properties and reactivity. This reactivity is central to its catalytic activity, as the exchange of ligands is often a key step in the catalytic cycle.

Ring-Opening Polymerization Initiator

This compound is recognized as an initiator for ring-opening polymerization (ROP), a process that converts cyclic monomers into polymers. upc.eduresearchgate.net This type of polymerization is a form of chain-growth polymerization where the terminus of a growing polymer chain attacks a cyclic monomer, leading to the opening of the ring and the formation of a longer polymer chain. wikipedia.org The driving force for ROP is often the relief of ring strain in the cyclic monomer. wikipedia.org

This compound has been specifically used as an initiator for the polymerization of morpholine-2,5-dione (B184730) derivatives to synthesize poly(ester amide)s. upc.edu In these reactions, the polymerization is typically conducted in a solvent like dimethylformamide at elevated temperatures. upc.eduresearchgate.net

The mechanism of ROP can be ionic (anionic, cationic) or coordination-based, depending on the monomer and the initiator used. psu.edu When initiated by a metal alkoxide like this compound, the polymerization of cyclic esters such as lactones is believed to proceed through a coordination-insertion mechanism. The initiator's methoxy group attacks the carbonyl carbon of the cyclic monomer, leading to ring opening and the formation of a new propagating species. This process repeats, adding monomer units to the growing polymer chain.

The table below provides an overview of this compound's role in ROP.

| Monomer Type | Polymer Type | Typical Conditions | Proposed Mechanism |

| Morpholine-2,5-dione derivatives | Poly(ester amide)s | Dimethylformamide (solvent), ~100 °C | Coordination-Insertion |

| Lactones (e.g., ε-caprolactone) | Polyesters | Varies | Coordination-Insertion |

Applications of Dibutyldimethoxytin in Polymer Chemistry Research

Polymer Synthesis and Modification

Dibutyldimethoxytin is a versatile tool for polymer chemists, enabling both the synthesis of new polymers and the modification of existing ones. Its catalytic activity is central to its utility in these processes.

As a Catalyst in Polyester and Polycarbonate Synthesis

Organotin compounds, including this compound, are recognized for their effectiveness as catalysts in esterification and transesterification reactions, which are fundamental to the production of polyesters and polycarbonates.

The catalytic mechanism of organotin compounds like this compound in polyesterification reactions is a subject of ongoing research. While the precise mechanism can be complex and dependent on specific reaction conditions, it is generally accepted that the tin atom acts as a Lewis acid. The catalytic cycle is thought to involve the coordination of the carbonyl oxygen of the ester or carboxylic acid to the tin center, thereby activating the carbonyl group towards nucleophilic attack by an alcohol.

Computational studies, such as those employing Density Functional Theory (DFT), have been used to investigate the reaction mechanisms of metal-catalyzed polyester polycondensation. These studies help in understanding the energetics of different proposed pathways, including the Lewis acid mechanism and coordination-insertion mechanisms. For instance, in related systems, it has been shown that the catalyst can significantly lower the activation energy of the transesterification reaction compared to the uncatalyzed process.

A proposed general mechanism for organotin-catalyzed esterification involves the following steps:

Coordination: The organotin catalyst coordinates with the alcohol reactant.

Activation: The tin alkoxide intermediate then coordinates with the carbonyl group of the carboxylic acid or ester.

Nucleophilic Attack: The coordinated alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Product Formation and Catalyst Regeneration: The intermediate collapses to form the new ester bond and regenerate the active catalyst.

The synthesis of biodegradable polymers, such as polylactic acid (PLA) and polycaprolactone (B3415563) (PCL), often employs organotin catalysts to facilitate the ring-opening polymerization (ROP) of their respective cyclic monomers (lactide and ε-caprolactone). While specific data for this compound is not always isolated, the performance of organotin catalysts in these polymerizations is well-documented.

For example, in the synthesis of PLA, organotin compounds can effectively catalyze the ROP of lactide, leading to polymers with controlled molecular weights and narrow polydispersity indices. Similarly, in PCL synthesis, organotin catalysts are used to initiate and propagate the polymerization of ε-caprolactone. The choice of catalyst can influence the reaction kinetics and the properties of the resulting polymer.

Table 1: Illustrative Data on Organotin Catalyzed Biodegradable Polymer Synthesis

| Polymer | Monomer | Catalyst System | Reaction Conditions | Molecular Weight (Mn) | Polydispersity Index (PDI) |

| Polylactic Acid (PLA) | L-lactide | Tin(II) Octoate | 130°C, 24h | 25,000 g/mol | 1.5 |

| Polycaprolactone (PCL) | ε-caprolactone | Dibutyltin (B87310) Dilaurate | 110°C, 48h | 50,000 g/mol | 1.8 |

Note: This table provides illustrative data for common organotin catalysts in biodegradable polymer synthesis and may not be specific to this compound. It serves to demonstrate the typical performance of this class of catalysts.

Role in Crosslinking and Curing Processes

This compound and related organotin compounds play a crucial role as catalysts in the crosslinking and curing of various polymer systems, most notably in polyurethanes and room temperature vulcanizing (RTV) silicones.

In polyurethane chemistry, organotin catalysts accelerate the reaction between isocyanates and polyols, which is the fundamental reaction for polyurethane formation. This catalytic activity is essential for controlling the curing time and ensuring the development of desired mechanical properties in polyurethane foams, coatings, adhesives, and elastomers. The mechanism generally involves the formation of a complex between the tin catalyst, the polyol, and the isocyanate, which facilitates the nucleophilic attack of the hydroxyl group on the isocyanate group.

For RTV silicones, organotin compounds are used as condensation cure catalysts. They promote the reaction between hydroxyl-terminated polydimethylsiloxane and a crosslinking agent, typically an alkoxysilane. This reaction results in the formation of a crosslinked silicone network, leading to the curing of the material from a liquid or paste-like state into a solid, elastomeric material. The choice and concentration of the tin catalyst can influence the cure rate and the final properties of the silicone rubber.

Development of Advanced Polymer Materials

The precise control over polymerization reactions afforded by catalysts like this compound is instrumental in the synthesis of advanced polymer materials with complex and well-defined architectures.

The synthesis of mechanically interlocked molecules, such as catenanes (interlocked rings) and rotaxanes (a ring threaded onto a linear axle), represents a frontier in polymer chemistry. These unique topologies can impart novel properties to materials. While the direct application of this compound in the synthesis of knotted and entangled polymers is not extensively reported in readily available literature, organometallic catalysts, in general, are crucial in template-directed synthesis strategies used to create such architectures. These strategies often rely on the coordination of metal ions to template the assembly of molecular components into the desired interlocked structure before a final ring-closing or stoppering reaction. The catalytic properties of the metal center can then be exploited to promote these final covalent bond-forming steps. Future research may explore the potential of specific organotin catalysts like this compound in these sophisticated synthetic routes.

Functionalization of Polymer Surfaces

While organotin catalysts are known to be used in processes such as polymer crosslinking and surface modification, particularly within organosilicon chemistry, specific research detailing the application of this compound for the primary purpose of functionalizing polymer surfaces is not extensively documented in the available literature researchgate.net. Research has been conducted on immobilizing organotin catalysts onto polymer supports like polystyrene to create recoverable catalysts for reactions such as transesterification scribd.com. This involves functionalizing the polymer with the catalyst itself, rather than using the catalyst to attach other functional groups to the surface scribd.com.

Polyurethane Synthesis

This compound is recognized as a catalyst for polyurethane (PU) synthesis rwth-aachen.de. Its primary role is to facilitate the formation of urethane linkages, particularly in isocyanate-free synthetic routes.

This compound demonstrates catalytic activity in the formation of copolymers that contain urethane groups researchgate.netresearchgate.net. In the copolymerization of equimolar amounts of a cyclic carbonate, such as 2,2-dimethyltrimethylene carbonate (DTC), with a urea, like tetramethylene urea (TeU), this compound serves as an effective catalyst researchgate.net. The resulting polymer's microstructure is dependent on the catalyst used; with this compound, the outcome is a copolymer containing a mix of carbonate, urea, and urethane groups researchgate.net. This indicates that the catalyst facilitates the necessary reactions to form the characteristic urethane bonds within the polymer backbone.

Table 1: Catalytic Copolymerization using this compound

| Monomer 1 | Monomer 2 | Catalyst | Resulting Polymer Structure |

| 2,2-dimethyltrimethylene carbonate (DTC) | Tetramethylene urea (TeU) | This compound | Copolymer with carbonate, urea, and urethane groups researchgate.net |

A significant area of research is the use of this compound in synthetic pathways for organic carbamates (urethanes) that avoid the use of highly toxic phosgene. These methods often utilize carbon dioxide (CO₂) or its derivatives as a C1 building block researchgate.netacs.org.

One prominent phosgene-free route is the synthesis of symmetrical dialkyl carbonates from alcohols and CO₂. Dialkyl carbonates are important intermediates that can be reacted with amines to produce carbamates. Research has shown that this compound is an active catalyst for this conversion acs.orgacs.orgresearchgate.net. Its catalytic activity in the synthesis of symmetrical dialkyl carbonates is reported to be 10-14% greater than that of dibutyloxotin acs.orgacs.org. Another related pathway involves the synthesis of dialkyl carbonates from alkyl carbamates and the corresponding alcohols, a reaction also effectively catalyzed by this compound researchgate.net. Studies suggest that tin compounds containing both an alkoxy and an isocyanato moiety bonded to the tin atom act as key intermediates in this catalytic process researchgate.net.

The direct, one-pot synthesis of urethanes from the reaction of CO₂, an amine, and an alcohol has also been explored acs.org. While dialkyltin compounds can catalyze this reaction, it generally results in poor yields of the desired urethane acs.org. This limitation has been attributed to thermodynamic constraints and the deactivation of the catalyst by the water produced as a byproduct acs.org.

Research into Other Polymer-Related Applications

Beyond polyurethane and carbamate synthesis, this compound has been studied as a catalyst in the production of other major classes of polymers.

Polycarbonate Synthesis : this compound is an effective organometallic catalyst for the Ring-Opening Polymerization (ROP) of cyclic carbonate monomers to produce aliphatic polycarbonates semanticscholar.orgbham.ac.uk. For instance, in the ROP of 2,2-dimethyltrimethylene carbonate (DTC), the use of a this compound catalyst is characterized by a rate of backbiting (depolymerization) that is equivalent to the rate of propagation bham.ac.uk. This characteristic influences the final polymer's molecular weight and structure.

Polyester Synthesis : The compound is listed as an effective organotin alkoxide catalyst for the manufacture of polyester resins google.com. It is used during the esterification or transesterification stages to decrease the required reaction time and ensure the reaction proceeds to completion google.com.

Silicone Curing : Organotin compounds are widely utilized in the silicon industry to cure organosilicon polymers, such as RTV (Room Temperature Vulcanizing) silicone rubber researchgate.netchemicalbook.com. These catalysts promote the condensation reactions between hydroxyl groups on the polymer chains and hydrolysable groups on a cross-linking agent, leading to the formation of a three-dimensional network researchgate.net. As a member of this class, this compound is suitable for this application.

Toxicological Research and Biological Interaction Mechanisms of Dibutyldimethoxytin

Mechanistic Toxicology of Organotin Compounds

The toxicity of organotin compounds, including by extension dibutyldimethoxytin, is a result of complex interactions at the cellular and molecular levels. nih.govresearchgate.net These compounds are known for their lipophilic nature, which allows them to easily cross cell membranes and interact with various intracellular components. researchgate.nethud.ac.uk

Molecular and Cellular Interaction Pathways

Organotin compounds can trigger a cascade of events within a cell, ultimately leading to cellular dysfunction and death. researchgate.netbenthambooks.com A primary mode of action involves their interaction with mitochondria, the powerhouses of the cell. researchgate.netresearchgate.net This interaction can disrupt mitochondrial functions, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS). nih.govbenthambooks.com

The interaction of organotins with cellular components can also lead to a disruption of intracellular calcium (Ca2+) homeostasis. nih.govbenthambooks.com This is often initiated by stress on the endoplasmic reticulum, resulting in an increase in cytosolic Ca2+ levels. benthambooks.com This elevation in calcium can, in turn, trigger further mitochondrial dysfunction and the release of cytochrome c, a key event in the initiation of apoptosis (programmed cell death). researchgate.netbenthambooks.com

The general trend for the cytotoxicity of organotin compounds is R3Sn+ > R2Sn2+ > RSn3+, indicating that triorganotins are generally the most toxic. nih.gov

Biochemical Effects within Biological Systems

The molecular interactions of organotin compounds translate into a range of biochemical effects. A significant effect is the inhibition of mitochondrial ATP synthase, a key enzyme in cellular energy production. nih.govresearchgate.net This inhibition is a result of the direct binding of organotins to the enzyme complex. nih.gov

Organotins are also known to disrupt steroid biosynthesis and degradation. nih.gov They can act as endocrine-disrupting chemicals by interfering with hormone systems. researchgate.net For instance, some organotins can inhibit the activity of aromatase, an enzyme responsible for converting androgens to estrogens, leading to hormonal imbalances. tandfonline.com

Additionally, organotin compounds can induce immunotoxicity by affecting the immune system. researchgate.netbenthambooks.com This can manifest as atrophy of the thymus and other lymphoid tissues, leading to a reduction in white blood cells and suppressed cell-mediated immune responses. nih.govbenthambooks.com

Gene Activation and Regulation Studies

Organotin compounds can influence gene expression through various mechanisms. They have been identified as agonists for nuclear receptors, including the retinoid X receptor (RXR) and the peroxisome proliferator-activated receptor γ (PPARγ). nih.govoup.com Activation of these receptors can lead to changes in the transcription of target genes involved in various physiological processes, including adipogenesis (fat cell formation). nih.govoup.com

The activation of RXR/PPARγ heterodimers by organotins can lead to the differentiation of adipocytes, suggesting a role for these compounds as "obesogens" that can promote obesity. nih.gov Studies have also shown that organotins can down-regulate the expression of aromatase mRNA, further highlighting their impact on endocrine function at the genetic level. oup.com

Furthermore, organotin exposure can lead to the activation of pathways involving kinase phosphorylation, which in turn can induce the expression of genes associated with DNA damage. researchgate.net They can also activate the nuclear transcription factor NF-κB. researchgate.net Some organotins have been shown to inhibit the transcriptional activation of the human estrogen receptor. nih.gov

Oxidative Stress and Cell Proliferation Effects

A key mechanism of organotin toxicity is the induction of oxidative stress. mdpi.comresearchgate.net This occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense mechanisms. researchgate.net Organotins can trigger ROS production through their interaction with mitochondria. researchgate.netbenthambooks.com

The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA, leading to lipid peroxidation and compromised cell integrity. researchgate.netmdpi.com Proteomic studies on cells treated with a diorganotin compound revealed alterations in several proteins associated with oxidative stress, confirming its significant role in the compound's toxicity. nih.gov

Organotin compounds have been shown to inhibit cell proliferation and induce cell death in various cell lines. nih.govacs.org The cytotoxic effects are often dose-dependent and can occur at low concentrations. acs.org The induction of apoptosis, or programmed cell death, is a common outcome of organotin exposure and is often mediated through the mitochondrial (intrinsic) pathway. bsmiab.orgnih.gov This pathway involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to the release of mitochondrial factors that activate caspases, the executioner enzymes of apoptosis. bsmiab.org

Biological Interactions

The chemical properties of this compound and other organotins facilitate their interaction with biological systems, leading to a range of effects, including antimicrobial properties.

Antimicrobial Properties and Research

Organotin compounds, in general, are known to possess antimicrobial properties. bsmiab.orgnih.gov Their ability to disrupt cellular membranes and interfere with essential metabolic processes makes them effective against a variety of microorganisms. While specific research on the antimicrobial properties of this compound is not extensively detailed in the provided results, the broader class of organotins has been investigated for these effects.

The antimicrobial activity of various compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. nih.govscielo.br The activity of these compounds can vary depending on the specific microbial species. For instance, some compounds are more effective against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, while others are more active against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. nih.gov

The structural features of molecules, such as the presence and position of certain functional groups, can significantly influence their antimicrobial efficacy. mdpi.com

Potential for Developing Therapeutic Agents

This compound is utilized as a catalyst in the synthesis of various polymers and organic compounds that show potential for therapeutic applications. acs.orgox.ac.uk Its role is particularly significant in the creation of biocompatible and biodegradable materials designed for advanced medical uses. bham.ac.uksci-hub.seresearchgate.net

One of the primary areas where this compound contributes is in the ring-opening polymerization (ROP) of cyclic carbonate monomers to produce aliphatic polycarbonates (APCs). bham.ac.uksci-hub.se These polymers are highly valued in the biomedical field for applications such as drug delivery, tissue engineering, and the design of vascular grafts due to their excellent biocompatibility and tunable degradation profiles. bham.ac.uksci-hub.sesigmaaldrich.com this compound acts as an organometallic catalyst in this process, enabling the formation of high molecular weight polymers with controlled structures, which is a critical factor for tailoring the material properties to specific therapeutic needs. bham.ac.uksci-hub.se

The versatility of APCs allows for the incorporation of functional groups within the polymer structure, which can be used to attach drugs or imaging agents, making them suitable for targeted drug delivery systems. bham.ac.uknih.govglobalresearchonline.net The use of this compound as a catalyst facilitates the synthesis of these complex polymer architectures. semanticscholar.org